molecular formula C14H13N3O B2765666 2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole CAS No. 921523-65-1

2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole

Cat. No. B2765666
CAS RN: 921523-65-1
M. Wt: 239.278
InChI Key: KAAUBHVNHBCOHY-UHFFFAOYSA-N
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Description

The compound “2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The molecule also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including an indole ring, an oxadiazole ring, and an allyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups .

Scientific Research Applications

Oxadiazoles in Medicinal Chemistry

Oxadiazoles, including the 1,3,4-oxadiazole ring, are highlighted for their significant role in medicinal chemistry. They are recognized for their lower lipophilicity and improved metabolic stability, hERG inhibition, and aqueous solubility compared to their isomeric counterparts. These properties are attributed to their intrinsic charge distributions, making 1,3,4-oxadiazoles valuable in drug design as bioisosteric replacements for ester and amide functionalities. Novel synthetic routes for 1,3,4-oxadiazoles have been developed to facilitate their use in medicinal chemistry, underlining the importance of this heteroaromatic ring in the development of drug-like molecules (Boström et al., 2012).

Anticancer Activity

A series of 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles were synthesized and evaluated for their anticancer activities. These compounds, particularly with a benzyloxyl substituent on the C-4 position of the indole component, showed enhanced antiproliferative activity against the PC-3 cell line. This suggests that modifications to the indole and oxadiazole components can yield compounds with significant anticancer potential, serving as lead candidates for novel chemotherapeutics (Wang et al., 2012).

Corrosion Inhibition

The corrosion inhibition properties of 1,3,4-oxadiazole derivatives were assessed for mild steel in sulphuric acid. These derivatives, specifically synthesized with benzimidazole bearing 1,3,4-oxadiazoles, showed promising results in protecting mild steel against corrosion. Their efficiency is attributed to the formation of a protective layer on the steel surface, with mixed physisorption and chemisorption mechanisms involved. This study provides insight into the application of 1,3,4-oxadiazole derivatives as effective corrosion inhibitors (Ammal et al., 2018).

Antimicrobial and Anti-inflammatory Activities

1,3,4-Oxadiazoles have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds, featuring the oxadiazole ring, have shown significant biological activities, including against various bacterial and fungal strains. Their synthesis and the resultant biological activities highlight the therapeutic potential of 1,3,4-oxadiazoles in addressing infectious and inflammatory conditions (Bhardwaj et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. Compounds containing indole and oxadiazole rings are found in a variety of biological active molecules, suggesting that this compound could potentially have biological activity .

properties

IUPAC Name

2-methyl-5-(1-prop-2-enylindol-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-3-8-17-12-7-5-4-6-11(12)9-13(17)14-16-15-10(2)18-14/h3-7,9H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAUBHVNHBCOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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